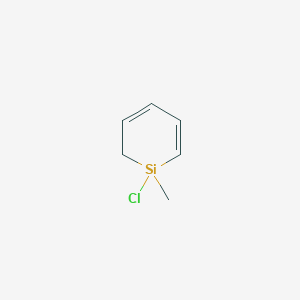
Silacyclohexa-2,4-diene, 1-chloro-1-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silacyclohexa-2,4-diene, 1-chloro-1-methyl- is a silicon-containing organic compound with the molecular formula C6H9ClSi. This compound is part of the silacyclohexadiene family, which are known for their unique chemical properties due to the presence of silicon in the ring structure. The inclusion of silicon imparts distinct reactivity patterns compared to their carbon analogs, making them of interest in various fields of research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silacyclohexa-2,4-diene, 1-chloro-1-methyl- typically involves the reaction of chlorosilanes with dienes under controlled conditions. One common method is the reaction of 1,3-butadiene with chloromethylsilane in the presence of a catalyst such as platinum or palladium. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at temperatures ranging from 50°C to 100°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of Silacyclohexa-2,4-diene, 1-chloro-1-methyl- can be achieved through continuous flow processes that allow for better control over reaction conditions and scalability. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product.
化学反応の分析
Types of Reactions
Silacyclohexa-2,4-diene, 1-chloro-1-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride, resulting in the formation of silanes.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically performed at low temperatures to prevent over-oxidation.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, alkoxides; reactions are often carried out in polar solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Silanols, siloxanes
Reduction: Silanes
Substitution: Amino- or alkoxy-substituted silacyclohexadienes
科学的研究の応用
Silacyclohexa-2,4-diene, 1-chloro-1-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of silicon-containing polymers and materials. It is also employed in the study of silicon-carbon bond formation and reactivity.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new therapeutic agents, particularly in the field of organosilicon chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials, including coatings, adhesives, and sealants.
作用機序
The mechanism by which Silacyclohexa-2,4-diene, 1-chloro-1-methyl- exerts its effects is primarily through its ability to participate in various chemical reactions due to the presence of the silicon atom. The silicon atom can stabilize transition states and intermediates, facilitating reactions that are otherwise challenging with carbon analogs. The molecular targets and pathways involved often include the formation of silicon-carbon bonds and the stabilization of reactive intermediates.
類似化合物との比較
Similar Compounds
- 1-Methyl-1-allyl-1-silacyclohexa-2,4-diene
- 1-Chloro-1-sila-2,4-cyclohexadiene
- 1-Methyl-1-silabenzene
Uniqueness
Silacyclohexa-2,4-diene, 1-chloro-1-methyl- is unique due to the presence of both a chlorine atom and a methyl group on the silicon atom, which imparts distinct reactivity patterns. Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it a valuable intermediate in various synthetic applications.
特性
CAS番号 |
63878-63-7 |
|---|---|
分子式 |
C6H9ClSi |
分子量 |
144.67 g/mol |
IUPAC名 |
1-chloro-1-methyl-2H-siline |
InChI |
InChI=1S/C6H9ClSi/c1-8(7)5-3-2-4-6-8/h2-5H,6H2,1H3 |
InChIキー |
WZTDUCGYELJUTH-UHFFFAOYSA-N |
正規SMILES |
C[Si]1(CC=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


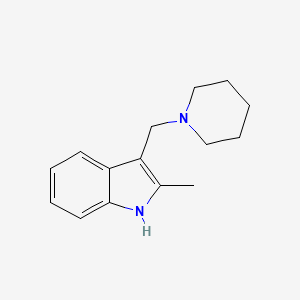
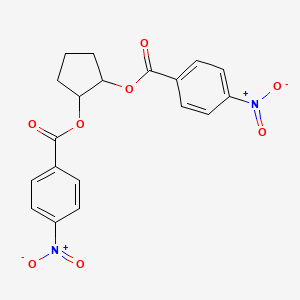

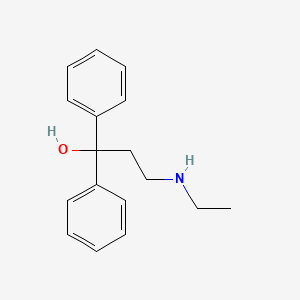
![8-Methoxy-4-propoxy-5H-pyrimido[5,4-b]indole](/img/structure/B14157310.png)
![5-{[(E)-(2-hydroxyphenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14157312.png)

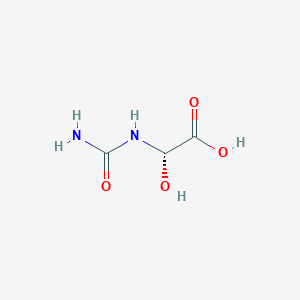
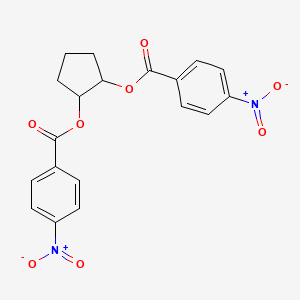
![2-(3-methylphenoxy)-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B14157336.png)

![1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol](/img/structure/B14157342.png)
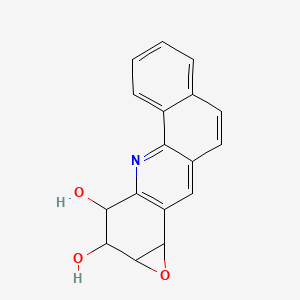
![2-[[6-Amino-2-(3-methylbutylamino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14157360.png)
